
6-Methoxy-2-(prop-1-en-2-yl)-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-(prop-1-en-2-yl)-1H-indene is an organic compound with a unique structure that includes a methoxy group and a prop-1-en-2-yl substituent on an indene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(prop-1-en-2-yl)-1H-indene can be achieved through several methods. One common approach involves the reaction of 1-isopropenyl-4-methoxybenzene with specific reagents under controlled conditions. For example, the reaction with [hydroxy(tosyloxy)iodo]benzene in methanol at room temperature yields the desired product with a high yield . Another method involves the use of oxone and sodium iodide in a mixture of water and acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-2-(prop-1-en-2-yl)-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like oxone, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The methoxy and prop-1-en-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
- Oxone and sodium iodide for oxidation reactions .
- Sodium borohydride for reduction reactions.
- Various halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield ketones or aldehydes, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.
Applications De Recherche Scientifique
6-Methoxy-2-(prop-1-en-2-yl)-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Methoxy-2-(prop-1-en-2-yl)-1H-indene involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-Methoxy-2-(prop-1-en-2-yl)-1H-indene include:
- 2-(2-Phenylethyl)-4H-chromen-4-one
- 6-Methoxy-2-(2-phenylethyl)chromen-4-one
- 6,7-Dimethoxy-2-(2-phenylethyl)chromone .
Uniqueness
This compound is unique due to its specific structural features, such as the methoxy and prop-1-en-2-yl groups on the indene backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
819871-59-5 |
|---|---|
Formule moléculaire |
C13H14O |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
6-methoxy-2-prop-1-en-2-yl-1H-indene |
InChI |
InChI=1S/C13H14O/c1-9(2)11-6-10-4-5-13(14-3)8-12(10)7-11/h4-6,8H,1,7H2,2-3H3 |
Clé InChI |
PCRQPXLIBQQUDV-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=CC2=C(C1)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


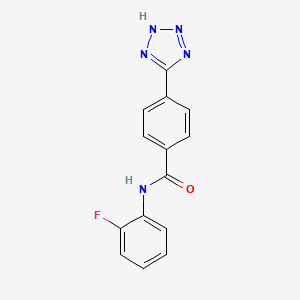
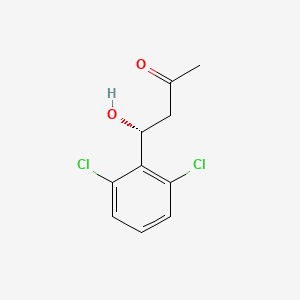
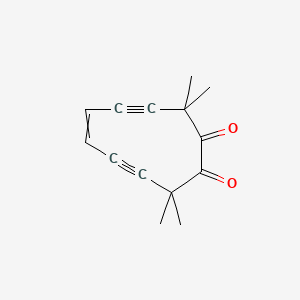
![Benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-](/img/structure/B15160960.png)
![Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane](/img/structure/B15160965.png)
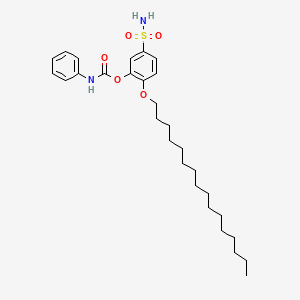
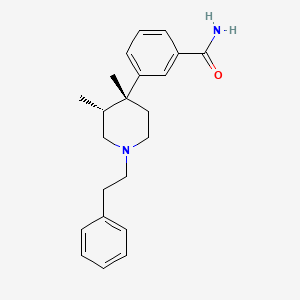
![2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol (non-preferred name)](/img/structure/B15160982.png)
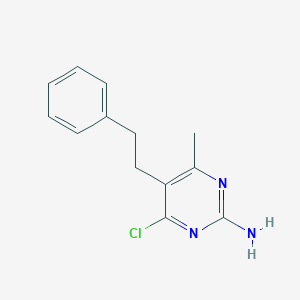
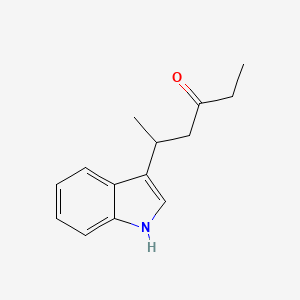
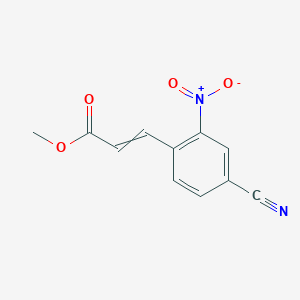
![2-(Benzenesulfonyl)-1,7,10-trioxadispiro[2.2.4~6~.2~3~]dodecane](/img/structure/B15161000.png)
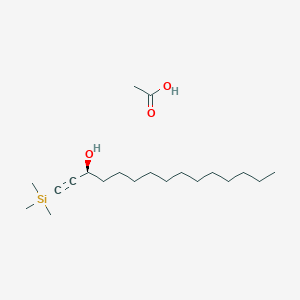
![5-[(dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B15161015.png)
